2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
CAS No.: 1794887-41-4
Cat. No.: VC5511350
Molecular Formula: C29H26N4O4S
Molecular Weight: 526.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794887-41-4 |
|---|---|
| Molecular Formula | C29H26N4O4S |
| Molecular Weight | 526.61 |
| IUPAC Name | N-(2-methoxyphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C29H26N4O4S/c1-36-21-12-8-9-19(15-21)17-33-28(35)27-26(22(16-30-27)20-10-4-3-5-11-20)32-29(33)38-18-25(34)31-23-13-6-7-14-24(23)37-2/h3-16,30H,17-18H2,1-2H3,(H,31,34) |
| Standard InChI Key | DWPHWODPHDJKFU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolo[3,2-d]pyrimidine core substituted at the 2-position with a thioacetamide group and at the 3-position with a 3-methoxybenzyl moiety. The 7-position is occupied by a phenyl group, while the acetamide side chain is N-linked to a 2-methoxyphenyl ring. This intricate structure is reflected in its IUPAC name: N-(2-methoxyphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C29H26N4O4S |
| Molecular Weight | 526.61 g/mol |
| CAS Number | 1794887-41-4 |
| Standard InChI | InChI=1S/C29H26N4O4S/c1-36... |
The presence of two methoxy groups enhances lipophilicity, while the thioether linkage and acetamide moiety contribute to hydrogen-bonding capacity, critical for target engagement .
Synthesis and Derivative Optimization
Synthetic Pathways
The synthesis of this compound involves multistep organic reactions, typically beginning with the construction of the pyrrolopyrimidine core. As observed in analogous pyrrolo[2,3-d]pyrimidine derivatives , key steps include:
-
Core Formation: Cyclization of substituted pyrimidines with α,β-unsaturated carbonyl compounds under basic conditions.
-
Functionalization:
-
Introduction of the 3-methoxybenzyl group via alkylation or Mitsunobu reactions.
-
Thioacetamide installation through nucleophilic substitution at the 2-position using mercaptoacetamide derivatives.
-
-
Final Coupling: Amide bond formation between the thioacetic acid intermediate and 2-methoxyaniline using coupling agents like EDC/HOBt.
Microwave-assisted synthesis, as reported for related CDK inhibitors , could reduce reaction times from hours to minutes while improving yields (e.g., 16–49% in Pd-catalyzed couplings ).
Table 2: Synthetic Challenges and Solutions
| Challenge | Strategy | Yield Improvement |
|---|---|---|
| Low solubility of intermediates | Polar aprotic solvents (DMF/DMSO) | 15–20% |
| Steric hindrance at C3 | Microwave-assisted alkylation | 30% → 45% |
Research Gaps and Future Directions
Priority Investigations
-
Target Validation: Proteomic profiling to identify primary targets (CDK9, AKT, or novel kinases).
-
ADME Optimization: Addressing poor aqueous solubility (predicted LogP = 3.8) via prodrug strategies or formulation advances.
-
Combination Therapies: Synergy studies with gemcitabine or PARP inhibitors in PDAC models .
Table 3: Proposed Preclinical Development Plan
| Stage | Objective | Timeline |
|---|---|---|
| Lead Optimization | Improve solubility ≥ 1 mg/mL | 6–12 mo |
| PK/PD Studies | Oral bioavailability ≥ 30% | 12–18 mo |
| IND Enabling | GLP toxicity profiling | 24 mo |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume